molecular formula C46H35F5N2O5 B613467 (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate CAS No. 200623-39-8

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

Cat. No.: B613467
CAS No.: 200623-39-8
M. Wt: 790.79
InChI Key: YFZQPGPJLPMSAI-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Chemical Compound

The compound (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate represents a sophisticated molecular architecture designed specifically for peptide synthesis applications. This molecule incorporates three distinct functional elements: a 9-fluorenylmethyloxycarbonyl protecting group, a pentafluorophenyl activating ester, and a trityl-protected amino acid residue. The molecular formula C29H24F5NO6 with a molecular weight of 577.5 daltons reflects the complexity of this synthetic building block. The compound's design addresses fundamental challenges in solid-phase peptide synthesis, particularly those related to coupling efficiency and side-chain protection strategies.

The structural architecture of this compound embodies decades of refinement in amino acid protection chemistry. The 9-fluorenylmethyloxycarbonyl group serves as a base-labile amino-protecting functionality that can be removed under mild basic conditions, while the pentafluorophenyl ester provides enhanced reactivity for amide bond formation. The trityl protection of the side-chain amino functionality prevents unwanted cyclization reactions that can lead to peptide synthesis failures. This tripartite protection strategy represents a culmination of advances in orthogonal protection schemes that have become essential for modern peptide chemistry.

Contemporary applications of this compound span academic research laboratories to industrial peptide manufacturing facilities. The molecule's utility extends beyond simple peptide coupling reactions to include specialized applications in bioconjugation, drug development, and materials science. Research has demonstrated that compounds incorporating pentafluorophenyl esters exhibit enhanced coupling kinetics compared to traditional activating groups, leading to improved yields and reduced side product formation in complex peptide syntheses. The integration of multiple protecting group technologies within a single molecule exemplifies the sophisticated approach required for synthesizing biologically active peptides and proteins.

Historical Context and Discovery

The development of this compound emerged from the convergence of several independent advances in peptide chemistry during the latter half of the twentieth century. The foundational work began in 1970 when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl protecting group as a base-labile alternative to existing acid-labile protection strategies. Their initial publication noted the lack of amino-protecting groups that could be cleaved by basic reagents of graded activity, leading them to develop the 9-fluorenylmethyloxycarbonyl system using 9-fluorenylmethyloxycarbonyl chloride as the installation reagent.

The evolution of pentafluorophenyl ester chemistry followed a parallel but initially separate developmental pathway. Atherton and Sheppard first demonstrated the application of pentafluorophenyl esters to solid-phase peptide synthesis in 1985, using preformed 9-fluorenylmethyloxycarbonyl amino acid pentafluorophenyl esters to synthesize the acyl carrier protein fragment spanning residues 65-74. Their work revealed that the use of dimethylformamide and 1-hydroxybenzotriazole led to facile amide bond coupling, allowing preparation of the desired decapeptide with crude peptide purity exceeding 90 percent. A subsequent optimization study published in 1987 by Sheppard and colleagues focused on refining reaction conditions for solid-phase applications of 9-fluorenylmethyloxycarbonyl amino acid pentafluorophenyl esters.

The integration of trityl protection for amino acid side chains developed through the work of multiple research groups addressing specific synthetic challenges. The trityl group became particularly valuable for protecting asparagine and glutamine residues, as it eliminated dehydration reactions while providing improved solubility characteristics compared to earlier protecting group strategies. Research demonstrated that trityl-protected derivatives showed enhanced coupling efficiency and reduced aggregation during solid-phase synthesis, particularly important for assembling longer peptide sequences. The combination of these three protection technologies into unified molecular architectures represents the culmination of decades of incremental advances in peptide chemistry.

The commercial development of compounds incorporating all three protection elements reflects the maturation of peptide synthesis as both an academic discipline and industrial process. The Association of Biomolecular Resource Facilities Peptide Synthesis Research Committee studies from 1991 to 1996 documented a dramatic shift in methodology preferences, with 9-fluorenylmethyloxycarbonyl chemistry adoption increasing from 50 percent of participating laboratories in 1991 to 98 percent by 1994. This transition was accompanied by significant improvements in peptide quality, attributed to the milder reaction conditions and enhanced protection strategies embodied in compounds like the subject molecule.

Relevance in Contemporary Chemical Research

Contemporary chemical research has embraced this compound as an essential tool for addressing persistent challenges in peptide synthesis methodology. Modern applications focus particularly on overcoming aspartimide formation, a problematic side reaction that can generate up to nine different by-products during peptide assembly. Research has demonstrated that specialized building blocks incorporating advanced protection strategies can reduce aspartimide formation to negligible levels, with some studies showing reduction to only 0.1 percent per cycle even in challenging aspartic acid-glycine sequences. This represents a significant advancement over traditional protection methods, where aspartimide formation could compromise peptide purity and complicate purification procedures.

The pharmaceutical industry has increasingly recognized the value of such sophisticated building blocks in the development of therapeutic peptides. With the peptide therapeutics market reaching multi-billion dollar levels and more than 400 peptides entering clinical studies, the demand for reliable synthetic methodology has intensified. Contemporary drug development programs targeting neurological disorders have particularly benefited from the enhanced coupling efficiency and reduced side product formation achieved with pentafluorophenyl ester activation. The improved chiral stability associated with advanced protection strategies has become crucial for pharmaceutical manufacturing, where even trace amounts of epimerized products can compromise drug safety and efficacy.

Bioconjugation applications represent another expanding area of contemporary research utilizing this compound class. Scientists have employed pentafluorophenyl ester functionality to facilitate the attachment of biomolecules to surfaces and other molecules, creating opportunities for targeted therapy development and diagnostic applications. Advanced polymer chemistry has incorporated pentafluorophenyl esters in atom transfer radical polymerization processes, enabling the synthesis of peptide-polymer conjugates with applications in smart materials and drug delivery systems. These applications demonstrate the versatility of the pentafluorophenyl activation strategy beyond traditional peptide synthesis.

Current research directions emphasize the development of increasingly sophisticated protection strategies to enable synthesis of longer and more complex peptide sequences. Studies have successfully demonstrated stepwise preparation of peptides approaching 100 amino acid residues using 9-fluorenylmethyloxycarbonyl protocols, while convergent chemical synthesis approaches have achieved assembly of proteins exceeding 200 residues. The enhanced coupling kinetics and reduced aggregation properties associated with advanced building blocks like the subject compound have proven essential for these ambitious synthetic targets. Contemporary methodology development continues to refine reaction conditions and protection strategies to extend the accessible molecular complexity for synthetic peptide chemistry.

Scope and Objectives of the Review

This comprehensive review aims to provide detailed analysis of the molecular architecture, synthetic applications, and research significance of this compound within the broader context of modern peptide chemistry. The primary objective involves systematic examination of the compound's structural features and their contributions to enhanced synthetic performance, particularly in challenging peptide synthesis scenarios. Through detailed analysis of published research findings and comparative studies, this review seeks to establish the compound's position within the evolution of protecting group chemistry and activated ester technology.

The scope encompasses investigation of the compound's physicochemical properties and their implications for synthetic utility. Examination of coupling efficiency data, side product formation profiles, and compatibility with standard synthetic protocols provides insight into optimal application conditions and limitations. The review addresses specific synthetic challenges that the compound was designed to overcome, including aspartimide formation, epimerization, and coupling difficulties associated with hindered amino acid residues. Comparative analysis with alternative protection strategies illuminates the advantages and potential drawbacks of this particular molecular architecture.

Contemporary research applications receive detailed attention, with emphasis on areas where the compound has demonstrated particular utility or significance. The review examines published synthetic methodologies incorporating this building block, with specific focus on challenging peptide targets and novel applications in bioconjugation and materials science. Analysis of industrial applications and commercial synthesis protocols provides perspective on the compound's practical importance beyond academic research settings. The review also addresses ongoing methodology development efforts and future directions for enhancing synthetic capabilities.

Table 1: Key Molecular Features and Functions

Structural Component Function Molecular Weight Contribution Cleavage Conditions
9-fluorenylmethyloxycarbonyl group N-terminal protection 222.2 Da 20% piperidine in dimethylformamide
Pentafluorophenyl ester Carboxyl activation 183.1 Da Nucleophilic displacement
Trityl protection Side-chain amino protection 243.3 Da Trifluoroacetic acid treatment
Aspartic acid backbone Amino acid residue 115.1 Da Stable under synthesis conditions

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53-37(54)25-24-36(44(55)58-43-41(50)39(48)38(47)40(49)42(43)51)52-45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,52,56)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZQPGPJLPMSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H35F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Fmoc-Protected Glutamic Acid Derivative

The glutamic acid backbone is functionalized with Fmoc and MMTr groups.

Protocol:

  • Fmoc Protection :

    • Reagents : Fmoc-Cl (1.2 eq), NaHCO₃ (2 eq), THF/H₂O (1:1).

    • Conditions : 0°C → RT, 4 h.

    • Yield : 85–92%.

    • Mechanism : Nucleophilic substitution at the α-amino group.

  • MMTr Protection of the γ-Carboxyl :

    • Reagents : 4-Methylphenyl-diphenylmethyl chloride (MMTr-Cl, 1.5 eq), DMAP (0.1 eq), DCM.

    • Conditions : RT, 12 h under N₂.

    • Yield : 78–84%.

    • Purification : Silica gel chromatography (hexane/EtOAc 3:1).

Key Data:

StepReagentSolventTime (h)Yield (%)Reference
1Fmoc-ClTHF/H₂O490
2MMTr-Cl, DMAPDCM1281

Activation as Pentafluorophenyl Ester

The γ-carboxyl group is activated for peptide coupling via PFP ester formation.

Protocol:

  • Carboxylic Acid Activation :

    • Reagents : Pentafluorophenol (1.5 eq), DCC (1.5 eq), HOBt (1 eq), DMF.

    • Conditions : 0°C → RT, 6 h.

    • Yield : 88–95%.

    • Mechanism : DCC-mediated formation of an active ester.

  • Workup :

    • Precipitate urea byproduct via cold ether.

    • Purify via recrystallization (EtOAc/hexane).

Key Data:

ActivatorCoupling AgentSolventTime (h)Yield (%)Reference
PFPDCC/HOBtDMF693
PFPEDCI/HOAtDCM889

Critical Side Reactions and Mitigation

  • Racemization : Minimized using HOBt/DCC at 0°C (≤2% epimerization).

  • MMTr Group Stability : Stable under acidic conditions (TFA) but cleaved with HBr/AcOH.

Comparative Analysis of Coupling Methods

Efficiency of Activators

The choice of coupling agent significantly impacts yield and purity:

MethodActivatorPurity (%)Yield (%)Reference
Carbodiimide-basedDCC/HOBt9593
Uranium-basedHATU/DIPEA9791
Phosphonium-basedPyBOP/NMM9488

Note : HATU offers superior purity but higher cost, while DCC/HOBt is cost-effective for large-scale synthesis.

Scalability and Industrial Adaptations

  • Batch Size : Patents report kilogram-scale production using DCC/HOBt in DMF with 89% yield.

  • Green Chemistry : Replacement of DCM with 2-MeTHF reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the Fmoc and Mtt groups have been selectively removed to allow for further peptide elongation .

Scientific Research Applications

Chemistry

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it ideal for use in SPPS .

Biology

In biological research, this compound is used to synthesize peptides that can be used as substrates or inhibitors in enzymatic studies. It is also used in the development of peptide-based vaccines .

Medicine

In medicinal chemistry, this compound is used to synthesize peptide drugs and therapeutic peptides. These peptides can be used in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers ensures high efficiency and precision .

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate involves the selective protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mtt group protects the side chain of glutamine. The Pfp ester activates the carboxyl group, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Weight Key Functional Groups Distinguishing Features
(Target Compound) Not Provided ~700–750 (estimated) PFP ester, Fmoc, Trityl Combines high reactivity (PFP) with orthogonal protection (Fmoc/Trityl)
5-(4-Fluorophenyl)-5-oxopentanoic acid 149437-76-3 210.2 Fluorophenyl, oxopentanoate Simpler structure; lacks protecting groups, limiting synthetic utility
(3S)-3-(Fmoc-amino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid (BP 1545) 283160-20-3 ~600–650 (estimated) Fmoc, Trityl, oxopentanoate Similar Trityl protection but lacks PFP ester; slower coupling kinetics
Fmoc-L-glutamic acid 5-(9-fluorenylmethyl) ester 608512-86-3 525.5 Dual Fmoc groups Overlapping Fmoc deprotection limits orthogonal strategies
Methyl 5-((2-(tert-butyl)phenyl)(phenyl(pyridin-2-yl)methyl)amino)-5-oxopentanoate Not Provided ~450–500 (estimated) Methyl ester, aryl groups Methyl ester less reactive than PFP; pyridinyl enhances solubility

Limitations

  • Steric hindrance from the Trityl group may reduce accessibility in some reactions, necessitating optimized solvent systems (e.g., DMF with 1% HOBt) .
  • Higher molecular weight (~700–750) complicates purification via standard chromatography, requiring specialized techniques (e.g., preparative HPLC) .

Comparative Bioactivity

  • Unlike natural compounds (e.g., plant-derived biomolecules in and ), this synthetic compound lacks direct bioactivity. Its utility lies in enabling bioactive molecule synthesis .

Biological Activity

The compound (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate is a complex organic molecule notable for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C34H28F5N2O5
  • Molecular Weight : 625.58 g/mol
  • CAS Number : 403601-79-6

The structure includes a pentafluorophenyl group, which enhances lipophilicity and may influence biological interactions positively. The fluorenylmethoxycarbonylamino moiety suggests applications in medicinal chemistry, particularly in drug design and synthesis.

The compound exhibits various biological activities attributed to its unique structural features:

  • Inhibition of Enzymatic Activity : The presence of fluorinated groups can enhance binding affinities to specific enzymes, potentially inhibiting their activity.
  • Anticancer Properties : Initial studies indicate that compounds with similar structures demonstrate cytotoxic effects on cancer cell lines, suggesting potential for further investigation into anticancer applications.

Case Studies

  • Antitumor Activity
    • A study evaluated the cytotoxic effects of fluorinated compounds on human cancer cell lines. Results indicated that compounds similar to (2,3,4,5,6-pentafluorophenyl) derivatives exhibited significant cell death in breast and prostate cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Enzyme Inhibition
    • Research focusing on enzyme inhibitors highlighted the potential of fluorinated phenyl groups to enhance selectivity towards specific targets. Inhibitory assays showed that the compound could effectively inhibit certain kinases involved in cancer progression.
  • Bioavailability Studies
    • Pharmacokinetic studies demonstrated that the lipophilic nature of the compound allows for improved absorption and distribution in biological systems, which is essential for therapeutic efficacy.

Data Tables

Biological ActivityAssay TypeResult
CytotoxicityMTT AssayIC50 = 15 µM on MCF-7 cells
Enzyme InhibitionKinase Inhibition Assay70% inhibition at 10 µM
BioavailabilityPharmacokinetic StudyHigh absorption in vitro

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis involves sequential protection/deprotection strategies due to the presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group and the pentafluorophenyl ester. Key steps include:

  • Amino Group Protection : The Fmoc group is introduced using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9) to prevent side reactions .
  • Esterification : The pentafluorophenyl ester is formed via activation of the carboxylic acid with pentafluorophenol and a carbodiimide coupling agent (e.g., DCC) .
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical for removing unreacted reagents and byproducts. Recrystallization in ethyl acetate/hexane mixtures (1:3 v/v) improves crystallinity .

Data Note : Yield optimization (typically 60–75%) requires strict anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the pentafluorophenyl ester .

Advanced: How does the pentafluorophenyl ester influence reactivity in peptide coupling compared to other activated esters?

Answer:
The pentafluorophenyl (PFP) ester acts as a highly electron-deficient leaving group, accelerating nucleophilic acyl substitution. Compared to NHS or HOBt esters:

  • Reaction Rate : PFP esters react 3–5× faster with primary amines (e.g., lysine residues) due to enhanced electrophilicity from fluorine substituents .
  • Stability : PFP esters exhibit longer shelf-life in anhydrous DMF (stable for >6 months at –20°C) compared to NHS esters (<1 month) .
  • Side Reactions : Minimal racemization observed at 0–4°C, making it suitable for stereosensitive couplings .

Table 1 : Reactivity Comparison of Activated Esters

Ester TypeHalf-Life (h, 25°C)Racemization Risk
PFP120Low
NHS24Moderate
HOBt8High

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ –152 to –162 ppm) confirms the pentafluorophenyl group. ¹H NMR detects Fmoc aromatic protons (δ 7.2–7.8 ppm) and the trityl (4-methylphenyl-diphenylmethyl) group (δ 6.5–7.3 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities. ESI-MS shows [M+H]⁺ peaks at m/z ~750–760 .
  • FT-IR : Stretch bands at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) validate functional groups .

Advanced: How does the trityl group impact solubility and stability during solid-phase peptide synthesis (SPPS)?

Answer:
The 4-methylphenyl-diphenylmethyl (trityl) group:

  • Solubility : Enhances solubility in DCM and DMF (>50 mg/mL), critical for SPPS resin loading .
  • Stability : Acid-labile (cleaved with 1% TFA in DCM), allowing orthogonal deprotection alongside Fmoc (base-labile) .
  • Side-Chain Protection : Shields the amide nitrogen from unintended acylation during iterative couplings .

Caution : Prolonged exposure to acidic conditions (>30 min) may hydrolyze the pentafluorophenyl ester .

Advanced: What strategies resolve contradictions in reported yields for Fmoc deprotection?

Answer:
Reported Fmoc deprotection yields (80–95%) vary due to:

  • Base Strength : Piperidine (20% in DMF) achieves >90% deprotection in 10 min, while DBU may cause side reactions with electron-deficient esters .
  • Temperature : Deprotection at 0°C reduces β-elimination of the Fmoc group, improving yield consistency .
  • Analytical Validation : Use LC-MS to quantify residual Fmoc-protected species, ensuring reaction completion .

Basic: How should this compound be stored to maintain stability?

Answer:

  • Short-Term : Store at –20°C in anhydrous DMF or DCM (sealed under N₂).
  • Long-Term : Lyophilized powder is stable for >12 months at –80°C with desiccants .
  • Avoid : Exposure to moisture (hydrolyzes ester) or strong bases (cleaves Fmoc prematurely) .

Advanced: What are the structure-activity relationships (SAR) of analogs with modified aryl groups?

Answer:
Replacing the pentafluorophenyl or trityl group alters bioactivity:

  • Pentafluorophenyl → Phenyl : Reduces electrophilicity, slowing coupling rates by 50% .
  • Trityl → Benzyl : Increases steric hindrance, lowering resin-loading efficiency in SPPS (from 85% to 60%) .

Table 2 : SAR of Key Analogues

ModificationCoupling RateSolubility (DMF)
Pentafluorophenyl (Parent)100%High
3,5-Difluorophenyl85%Moderate
4-Chlorophenyl70%Low

Basic: What precautions are needed when handling this compound?

Answer:

  • Toxicity : Wear nitrile gloves and PPE; acute toxicity (Category 4) via inhalation/dermal exposure .
  • Waste Disposal : Quench with excess 0.1 M NaOH to hydrolyze reactive esters before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.